2-Chloro-3,4-difluorobenzonitrile
Overview
Description
2-Chloro-3,4-difluorobenzonitrile: is an organic compound with the molecular formula C7H2ClF2N It is a derivative of benzonitrile, where the benzene ring is substituted with chlorine and fluorine atoms
Mechanism of Action
Target of Action
Similar compounds such as 3,4-dichlorobenzonitrile have been used in the preparation of various chemical products, including pharmaceuticals and agrochemicals .
Mode of Action
It’s known that halogen-exchange reactions play a crucial role in the synthesis of this compound . For instance, 3,4-dichlorobenzonitrile can react with potassium fluoride in the presence of a catalyst to produce 3,4-difluorobenzonitrile .
Biochemical Pathways
It’s worth noting that similar compounds have been used in the synthesis of biologically active compounds and functional materials .
Result of Action
It’s known that this compound is a key intermediate in the preparation of various chemical products, including pharmaceuticals and agrochemicals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-3,4-difluorobenzonitrile. For instance, the compound’s synthesis involves a halogen-exchange reaction that requires specific conditions, such as the presence of a catalyst and a certain temperature . Moreover, it’s important to prevent the chemical from entering drains and to avoid discharging it into the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-3,4-difluorobenzonitrile can be synthesized through a halogen-exchange reaction. One common method involves the reaction of 3,4-dichlorobenzonitrile with potassium fluoride in the presence of a phase transfer catalyst such as tetraphenylphosphonium bromide. The reaction is typically carried out in a solvent like 1,3-dimethylimidazolidine-2-one (DMI) at elevated temperatures .
Industrial Production Methods: For industrial production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and the use of recyclable solvents and catalysts is emphasized to reduce production costs and environmental impact. The resulting product is often purified through recrystallization to achieve a purity of over 99% .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3,4-difluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Substitution Reactions: The fluorine atoms can be substituted with other halogens or functional groups
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride, phase transfer catalysts, and solvents like DMI.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Major Products:
3,4-Difluorobenzonitrile: Formed by the substitution of the chlorine atom.
Various Fluorinated Derivatives: Depending on the specific reagents and conditions used
Scientific Research Applications
Chemistry: 2-Chloro-3,4-difluorobenzonitrile is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of biologically active molecules, including potential drug candidates for treating various diseases .
Industry: The compound is utilized in the production of advanced materials, including liquid crystals and polymers, due to its unique electronic properties .
Comparison with Similar Compounds
- 3,4-Difluorobenzonitrile
- 2-Chloro-4-fluorobenzonitrile
- 2,4-Dichloro-3,5-difluorobenzonitrile
Comparison: 2-Chloro-3,4-difluorobenzonitrile is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring. This unique arrangement imparts distinct chemical properties, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-chloro-3,4-difluorobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2N/c8-6-4(3-11)1-2-5(9)7(6)10/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDHGLPKGLHFKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Cl)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617002 | |
Record name | 2-Chloro-3,4-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10617002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924626-68-6 | |
Record name | Benzonitrile, 2-chloro-3,4-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=924626-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3,4-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10617002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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